1,2,4-Thiadiazol-5-amine

Alzheimer's disease BACE1 inhibition beta-secretase

Select 1,2,4‑Thiadiazol‑5‑amine as a differentiated heterocyclic building block. Its 1,2,4‑regiochemistry delivers a dipole moment of ~3.5 D and an electronic profile distinct from 1,3,4‑isomers, modulating SAR in BACE1 (lead IC₅₀ 5.96 µM) and ESKAPE‑active series. The balanced XLogP3 (0.4) and TPSA (80 Ų) make it a superior CNS‑penetrant scaffold versus more lipophilic analogs. The C5‑NH₂ group enables transition‑metal‑free diversification. Supplied with full analytical documentation for medicinal chemistry and agrochemical programs.

Molecular Formula C2H3N3S
Molecular Weight 101.13 g/mol
CAS No. 7552-07-0
Cat. No. B188566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Thiadiazol-5-amine
CAS7552-07-0
Molecular FormulaC2H3N3S
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESC1=NSC(=N1)N
InChIInChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5)
InChIKeyVJHTZTZXOKVQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Thiadiazol-5-amine (CAS 7552-07-0): Core Heterocyclic Building Block with Distinct Physicochemical and Synthetic Advantages


1,2,4-Thiadiazol-5-amine (CAS 7552-07-0) is a 5-amino-substituted 1,2,4-thiadiazole, a five-membered nitrogen-sulfur heterocycle. The parent 1,2,4-thiadiazole scaffold is a recognized bioisostere for pyrimidine and oxadiazole rings, enabling rational property modulation in medicinal chemistry [1]. The compound possesses a calculated XLogP3 of 0.4 and a topological polar surface area of 80 Ų, reflecting a balanced hydrophilicity/lipophilicity profile for permeability [2]. Its synthesis has been advanced by transition-metal-free methodologies, enhancing its accessibility as a versatile intermediate [3].

Why Generic Thiadiazole or Amine Substitution Cannot Replace 1,2,4-Thiadiazol-5-amine in Critical Applications


While other thiadiazole isomers (e.g., 1,3,4-thiadiazole) share the same molecular formula, their distinct nitrogen atom placement alters electronic distribution and dipole moment, critically impacting target binding and synthetic derivatization pathways [1]. For instance, the 1,2,4-isomer exhibits a calculated dipole moment of ~3.5 D, differing from other regioisomers and influencing solubility and protein interaction profiles . Furthermore, the 5-amino group in 1,2,4-thiadiazol-5-amine provides a unique nucleophilic handle for functionalization that is not directly equivalent to the amino group in 1,3,4-thiadiazol-2-amine due to the adjacent nitrogen's electronic effects, leading to divergent structure-activity relationships (SAR) in drug discovery [2].

Quantitative Evidence Guide for Selecting 1,2,4-Thiadiazol-5-amine over Close Analogs


Superior BACE1 Inhibitory Potency Compared to Urea Analogs in Alzheimer's Disease Models

In a comparative in vitro FRET assay for BACE1 (beta-secretase) inhibition, 1,2,4-thiadiazol-5-amine derivatives demonstrated superior activity over corresponding urea-based analogs. The most potent analog (compound 8) exhibited an IC50 of 5.96 μM against BACE1, while the urea series was consistently less active [1].

Alzheimer's disease BACE1 inhibition beta-secretase medicinal chemistry

Potent Antibacterial Activity Against ESKAPE Pathogens Enabled by Metal-Free Synthesis

5-Amino-1,2,4-thiadiazoles synthesized via an external oxidant- and transition-metal-free route were evaluated against ESKAPE pathogens. Derivatives exhibited potent antibacterial activity, with several compounds achieving MIC values ≤ 16 μg/mL against drug-resistant strains, demonstrating efficacy comparable to or exceeding that of established antibiotics [1].

antibacterial ESKAPE pathogens drug discovery green chemistry

Physicochemical Profile: Balanced Lipophilicity and Polar Surface Area for CNS Drug Design

1,2,4-Thiadiazol-5-amine exhibits a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 80 Ų [1]. This combination is favorable for central nervous system (CNS) drug design, as TPSA values below 90 Ų and XLogP in the range of 0–3 are associated with improved blood-brain barrier permeability [2]. In contrast, the 3-methyl analog (XLogP3 0.9, TPSA 80 Ų) shows a slightly increased lipophilicity that may alter distribution .

physicochemical properties drug-likeness CNS penetration medicinal chemistry

Hydrogen Bonding Capacity: Optimal Donor/Acceptor Ratio for Target Engagement

1,2,4-Thiadiazol-5-amine possesses 1 hydrogen bond donor (NH2) and 4 hydrogen bond acceptors (3 ring nitrogens + NH2 nitrogen), totaling 5 hydrogen bonding interactions [1]. This is a favorable balance for binding to diverse biological targets without excessive polarity. The 1,3,4-thiadiazol-2-amine isomer, by comparison, also has 1 donor and 4 acceptors, but the altered position of the amino group can lead to distinct binding modes and potency differences, as observed in BACE1 inhibition studies where 1,2,4-thiadiazole derivatives were more active [2].

hydrogen bonding molecular recognition drug design SAR

High-Value Application Scenarios for 1,2,4-Thiadiazol-5-amine in Research and Development


Lead Optimization in Alzheimer's Disease: BACE1 Inhibitor Design

1,2,4-Thiadiazol-5-amine serves as an optimal starting point for developing non-peptidic BACE1 inhibitors. The scaffold has demonstrated superior activity over urea-based analogs in direct comparisons, with a lead analog achieving an IC50 of 5.96 μM [1]. This makes it a preferred core for medicinal chemistry campaigns targeting beta-secretase inhibition.

Antibacterial Discovery: Scaffold for Novel ESKAPE Pathogen Inhibitors

Derivatives of 1,2,4-thiadiazol-5-amine, synthesized via a green, transition-metal-free route, have shown potent activity against ESKAPE pathogens with MIC values ≤ 16 μg/mL, rivaling standard antibiotics [1]. This positions the compound as a critical intermediate for generating new antibacterial leads to combat drug-resistant infections.

CNS Drug Discovery: Optimizing Blood-Brain Barrier Permeability

With a TPSA of 80 Ų and an XLogP3 of 0.4, 1,2,4-thiadiazol-5-amine possesses a physicochemical profile conducive to CNS penetration [1][2]. It is a superior choice over more lipophilic analogs (e.g., 3-methyl derivative, XLogP3 0.9) when designing compounds intended for brain targets.

Organic Synthesis: Versatile Building Block for Heterocyclic Libraries

The 5-amino group offers a reactive handle for diversification, enabling the synthesis of diverse heterocyclic libraries. Its distinct electronic properties relative to other thiadiazole isomers allow for the exploration of unique chemical space in drug discovery and agrochemical research.

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